Molecular Weight and Lipophilicity Shift versus Unsubstituted Piperidine Analog Eldoral
The addition of a methyl substituent to the piperidine ring directly impacts molecular weight and lipophilicity relative to the unsubstituted analog eldoral. The target compound (MW 253.30 g/mol, XLogP3-AA 1.0) [1] compared to eldoral (MW 239.27 g/mol, CAS 509-87-5) represents a molecular weight increase of 14.03 g/mol (~5.9%). While experimental logP values for both compounds are not publicly available from a single head-to-head study, the computed XLogP3 value for the target compound indicates moderate hydrophilicity. In QSAR models for barbiturates, an increase in lipophilicity of even 0.5 log units can correlate with altered brain penetration and duration of action [2]. This shift may be relevant for users selecting building blocks for CNS-targeted probe design where fine-tuning of physicochemical properties is required.
| Evidence Dimension | Molecular weight and computed lipophilicity |
|---|---|
| Target Compound Data | MW 253.30 g/mol; XLogP3-AA 1.0 |
| Comparator Or Baseline | Eldoral: MW 239.27 g/mol; experimental logP not publicly available |
| Quantified Difference | MW difference +14.03 g/mol (+5.9%) |
| Conditions | Computed properties from PubChem (XLogP3 algorithm) vs. published molecular formula for eldoral |
Why This Matters
A 14 Da molecular weight increase and a shift in lipophilicity can meaningfully alter membrane permeability and metabolic susceptibility, making this compound a distinct chemical probe relative to eldoral in CNS research.
- [1] PubChem. Barbituric acid, 5-ethyl-5-(4-methylpiperidino)-. PubChem CID 58562. Accessed 2026-04-28. View Source
- [2] Hansch, C., Steward, A. R., Anderson, S. M., & Bentley, D. L. (1968). The parabolic dependence of drug action upon lipophilic character as revealed by a study of hypnotics. Journal of Medicinal Chemistry, 11(1), 1-11. DOI: 10.1021/jm00307a001 View Source
